1-(5-Bromopyridin-2-yl)pipérazine

Vue d'ensemble

Description

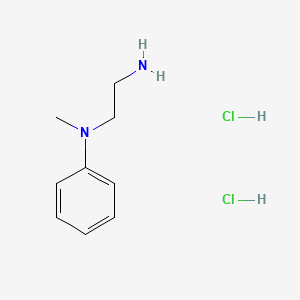

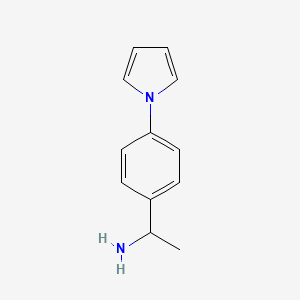

1-(5-Bromopyridin-2-yl)piperazine is a heterocyclic compound used in various scientific experiments. It has the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(5-Bromopyridin-2-yl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyridin-2-yl)piperazine consists of a piperazine ring attached to a pyridine ring at the 5-position via a single bond . The pyridine ring contains a bromine atom at the 5-position .Applications De Recherche Scientifique

Recherche en protéomique

“1-(5-Bromopyridin-2-yl)pipérazine dihydrochlorure” est utilisé dans la recherche en protéomique. La protéomique consiste en l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé sert d'outil biochimique pour sonder les interactions et la dynamique des protéines, contribuant ainsi à la compréhension des processus cellulaires au niveau moléculaire .

Chimie analytique

“this compound” est utilisé comme réactif en chimie analytique pour la détermination des isocyanates dans les échantillons d'air. Cette application est cruciale pour surveiller la qualité de l'air et l'exposition professionnelle aux produits chimiques nocifs .

Safety and Hazards

1-(5-Bromopyridin-2-yl)piperazine is classified as having acute toxicity (oral, category 3), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and may cause respiratory irritation (category 3) . It is recommended to handle this compound with appropriate safety measures, including the use of protective clothing and eye protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Mécanisme D'action

Target of Action

This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying potentially hazardous chemicals .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that can be studied for further understanding .

Biochemical Pathways

As a biochemical reagent, it can be used as a biological material or organic compound for life science related research .

Action Environment

It is known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Analyse Biochimique

Biochemical Properties

1-(5-Bromopyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter release and influencing various physiological processes. Additionally, 1-(5-Bromopyridin-2-yl)piperazine can bind to other proteins and enzymes, affecting their activity and function.

Cellular Effects

The effects of 1-(5-Bromopyridin-2-yl)piperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can alter the signaling pathways involved in neurotransmitter release, leading to changes in cellular responses . Furthermore, 1-(5-Bromopyridin-2-yl)piperazine can affect gene expression by binding to specific transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Molecular Mechanism

At the molecular level, 1-(5-Bromopyridin-2-yl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor and preventing the binding of endogenous agonists . This inhibition results in altered receptor activity and downstream signaling pathways. Additionally, 1-(5-Bromopyridin-2-yl)piperazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-(5-Bromopyridin-2-yl)piperazine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 1-(5-Bromopyridin-2-yl)piperazine is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 1-(5-Bromopyridin-2-yl)piperazine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 1-(5-Bromopyridin-2-yl)piperazine vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function and physiological processes. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Studies have also reported toxic or adverse effects at high doses, including alterations in liver and kidney function . Therefore, it is crucial to determine the appropriate dosage range for specific experimental conditions to avoid potential toxicity.

Metabolic Pathways

1-(5-Bromopyridin-2-yl)piperazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(5-Bromopyridin-2-yl)piperazine can affect the activity of other metabolic enzymes, thereby influencing overall metabolic processes.

Transport and Distribution

The transport and distribution of 1-(5-Bromopyridin-2-yl)piperazine within cells and tissues are crucial for its biological activity. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cell, 1-(5-Bromopyridin-2-yl)piperazine can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of 1-(5-Bromopyridin-2-yl)piperazine within tissues can also influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(5-Bromopyridin-2-yl)piperazine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-(5-Bromopyridin-2-yl)piperazine may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization and activity of 1-(5-Bromopyridin-2-yl)piperazine.

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBNGGYLBVCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585970 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73406-97-0 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)